Tosyl-L-asparagine

概要

説明

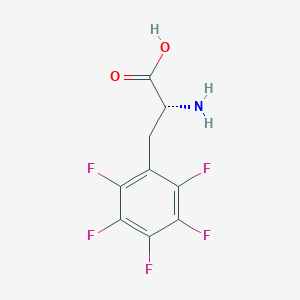

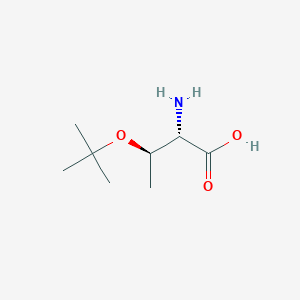

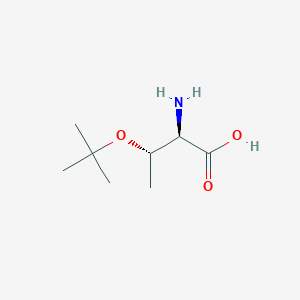

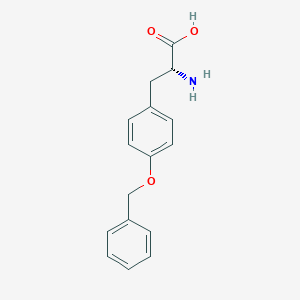

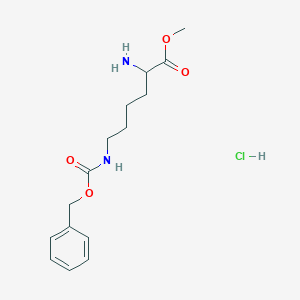

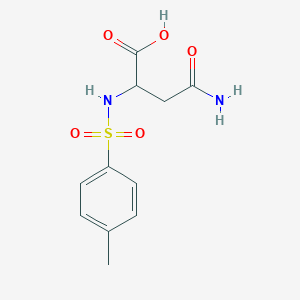

Tosyl-L-asparagine is a biochemical used for proteomics research . It has a molecular weight of 287.34 and a molecular formula of C11H17N3O4S . It is a solid substance that is soluble in DMSO and warm water .

Synthesis Analysis

L-asparaginase, an enzyme that catalyzes the degradation of asparagine, is produced by various organisms, including bacteria, fungi, algae, plants, and mammals . The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . Asparagine synthetase uses ATP to activate aspartate, forming β-aspartyl-AMP . Glutamine donates an ammonium group, which reacts with β-aspartyl-AMP to form asparagine and free AMP .Molecular Structure Analysis

The this compound molecule contains a total of 33 bonds . There are 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 sulfonamide .Chemical Reactions Analysis

L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts makes L-asparaginase a useful tool in the treatment of acute lymphoblastic leukemia (ALL) .Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in DMSO and warm water . It has a melting point of 169-170°C (lit.) (dec.) .科学的研究の応用

Tosyl-L-asparagine plays a role in the coordination properties of amino acids, particularly in their interaction with metal ions like copper(II). This is significant in the field of coordination chemistry and metalloprotein research (Menabue, Saladini, & Morini, 1989).

Research on L-asparaginase, an enzyme related to asparagine, has revealed its importance in treating acute lymphoblastic leukemia (ALL) due to its ability to inhibit protein biosynthesis in lymphoblasts. This enzyme is isolated from various sources, including microorganisms and plants (Batool, Makky, Jalal, & Yusoff, 2016).

The therapeutic use of L-asparaginase in cancer treatment, particularly in the treatment of ALL and lymphosarcoma, is a significant application area. This enzyme catalyzes the hydrolysis of L-asparagine, leading to cytotoxicity in leukemic cells. Research also focuses on the improvement of production, stability, and reducing side effects of this enzyme (Lopes et al., 2017).

The role of L-asparaginase extends beyond pharmaceutical applications to include uses in food processing and as a biosensor. The enzyme is explored for its potential in reducing acrylamide formation in food and detecting L-asparagine in physiological fluids (Castro et al., 2021).

There is a focus on the discovery of new sources and formulations of L-asparaginase to reduce toxicity and improve its efficacy as an anticancer agent. This includes exploring alternative sources like plants and fungi (Shrivastava, Khan, Khurshid, Kalam, Jain, & Singhal, 2016).

An innovative application in the development of biosensors is seen in the use of L-Asparaginase for L-Asparagine measurement, demonstrating the interdisciplinary applications of this enzyme (Cruz et al., 2016).

作用機序

The therapeutic effects of asparaginase are due to the depletion of the essential amino acid asparagine, thus occupying a unique space within the therapeutic landscape of ALL . Upon hydrolysis of asparagine (and/or glutamine), cells activate GCN2 kinase, which phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 .

Safety and Hazards

Asparaginase, from which Tosyl-L-asparagine is derived, can cause hypersensitivity reactions in patients . Other side effects include skin rashes, mild allergic and anaphylactic reactions, pancreatitis, thrombosis, fever, hepatic insufficiency, hyperammonemia, coagulation abnormalities, as well as increases in blood glucose and uric acid concentrations .

将来の方向性

There are ongoing efforts to improve the utilization of asparaginase therapy . For example, a PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .

生化学分析

Biochemical Properties

Tosyl-L-asparagine is involved in various biochemical reactions. It is primarily associated with the enzyme L-asparaginase (L-ASNase), which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia . This reaction is essential in the metabolism of nitrogen in organisms, including bacteria, fungi, algae, plants, and mammals .

Cellular Effects

This compound influences cell function through its interaction with L-asparaginase. Asparagine maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with L-asparaginase. L-asparaginase is a tetrameric protein that can enzymatically breakdown L-asparagine into L-aspartic acid and ammonia without inducing the formation of acrylamide . This reaction is crucial in the metabolism of nitrogen in organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the thermostability of L-asparaginase, which interacts with this compound, is essential for its use in food pre-processing . The enzyme exhibits thermostability up to 100 min at 75 °C .

Metabolic Pathways

This compound is involved in the metabolic pathways of asparagine. Asparagine is a central intermediate in amino acid metabolism and an important form of stored or transported nitrogen in higher plants . The metabolic pathways of asparagine involve several enzymes, including asparagine synthetase, β-cyanoalanine nitrilase/hydratase, asparaginase, serine:glyoxylate aminotransferase, and ω-amidase .

Subcellular Localization

Asparagine synthetase, an enzyme that interacts with this compound, has been found in the cytosol of young leaves . Asparagine aminotransferase, another enzyme involved in asparagine metabolism, has been localized exclusively in the peroxisome .

特性

IUPAC Name |

(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

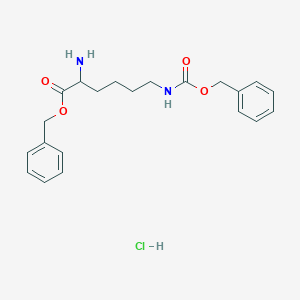

Q1: What is the significance of Tosyl-L-asparagine in peptide synthesis?

A: this compound serves as a crucial starting material in the synthesis of optically active α-tosylamino-β-propiolactone (III). [] This lactone is a highly reactive compound that readily reacts with amino acid esters or peptide esters to form L-seryl peptides. The significance lies in its ability to facilitate the formation of peptide bonds while preserving the optical purity of the amino acids, a critical aspect of peptide synthesis. []

Q2: Can you elaborate on the reaction mechanism involving this compound in L-seryl peptide synthesis?

A: The synthesis begins with the conversion of this compound to L-2-tosylamino-3-aminopropionic acid. This compound then undergoes cyclization to form the reactive α-tosylamino-β-propiolactone (III). This lactone acts as an activated form of serine, readily reacting with the free amino group of an amino acid ester or peptide ester. This reaction results in the formation of a new peptide bond and the incorporation of the serine residue into the growing peptide chain. [] Notably, this reaction proceeds with minimal racemization, ensuring the chirality of the amino acids is maintained. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。